molecular formula C11H15N3OS B5556323 2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide

2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide

Cat. No.: B5556323
M. Wt: 237.32 g/mol
InChI Key: PWSNAGHNKCDBMG-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a carbamothioyl group, which is further connected to a propanamide moiety

Scientific Research Applications

2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide has several scientific research applications:

Safety and Hazards

The compound has several safety and handling recommendations. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash thoroughly after handling (P264b). Do not eat, drink or smoke when using this product (P270). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280). If swallowed: Call a poison center/doctor if you feel unwell (P301+P312). If on skin: Wash with plenty of water (P302+P352). If inhaled: Remove person to fresh air and keep comfortable for breathing (P304+P340). If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). Rinse mouth (P330). If skin irritation occurs: Get medical advice/attention (P332+P313). Take off contaminated clothing and wash it before reuse (P362). Dispose of contents/container to comply with local/regional/national/international regulations (P501c) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide typically involves the reaction of pyridine-2-amine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride at low temperatures to ensure the formation of the desired product . The general reaction scheme is as follows:

    Step 1: Pyridine-2-amine is dissolved in methylene chloride.

    Step 2: Triethylamine is added to the solution.

    Step 3: 2,2-dimethylpropanoyl chloride is added dropwise to the reaction mixture at 0°C.

    Step 4: The reaction mixture is stirred at room temperature for several hours.

    Step 5: The product is isolated and purified using standard techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-N-(pyridin-2-ylcarbamothioyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-11(2,3)9(15)14-10(16)13-8-6-4-5-7-12-8/h4-7H,1-3H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSNAGHNKCDBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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